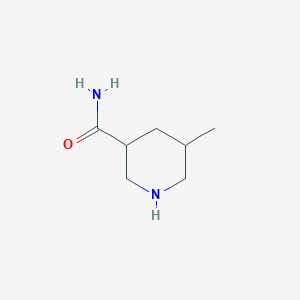

5-Methylpiperidine-3-carboxamide

Description

5-Methylpiperidine-3-carboxamide is a piperidine derivative featuring a methyl group at the 5-position and a carboxamide moiety at the 3-position of the six-membered heterocyclic ring. Piperidine scaffolds are widely utilized in pharmaceuticals due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter transporters and enzymes . Commercial availability through global suppliers (e.g., Kyowa Hakko Kogyo, BASR Fine Chemicals) highlights its relevance in research, though discontinuation notices from CymitQuimica indicate fluctuating market availability .

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

5-methylpiperidine-3-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-5-2-6(7(8)10)4-9-3-5/h5-6,9H,2-4H2,1H3,(H2,8,10) |

InChI Key |

AQBITMVCMQRZBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CNC1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidine-3-carboxamide typically involves the reaction of 5-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of 5-methylpiperidine with phosgene or its derivatives under controlled conditions to form the corresponding carboxamide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alkoxides, and amines.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

5-Methylpiperidine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 5-methylpiperidine-3-carboxamide and related compounds:

Key Observations :

- Carboxamide vs. Carboxylic Acid/Ester : The carboxamide group in this compound may improve solubility and metabolic stability compared to nipecotic acid’s carboxylic acid (prone to ionization) or the ester in 5-trifluoromethyl-piperidine-3-carboxylic acid methyl ester (susceptible to hydrolysis) .

- Methyl vs.

- Ring Size : The pyrrolidine analog (5-membered ring) introduces conformational constraints compared to piperidine derivatives, which could affect binding to target proteins .

Physicochemical Properties and Stability

- Solubility : The carboxamide group enhances water solubility relative to esters or carboxylic acids, though this depends on pH and formulation .

- Metabolic Stability : Methyl groups generally resist oxidative metabolism better than trifluoromethyl groups, which can form reactive metabolites .

- Synthetic Utility : The discontinuation of this compound by CymitQuimica contrasts with the commercial availability of its hydrochloride salt , suggesting demand for salt forms to improve crystallinity or stability.

Biological Activity

5-Methylpiperidine-3-carboxamide, a compound with the molecular formula C₈H₁₈ClN₃O and a molecular weight of approximately 193.67 g/mol, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a methyl group at the 5-position and a carboxamide group at the 3-position. This structural configuration is significant as it influences the compound's interaction with biological targets, enhancing its potential efficacy in various applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Receptor Binding : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and cancer progression.

- Enzyme Modulation : It influences the activity of various enzymes, potentially affecting metabolic pathways related to diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antiviral effects, making it a candidate for further exploration in infectious disease treatment.

- Neuropharmacological Effects : Its interactions with neurotransmitter systems indicate potential applications in treating mood disorders such as anxiety and depression. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related piperidine derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidine | Basic structure without substitutions | Limited biological activity |

| N-Methylpiperidine | Methyl group on nitrogen | Enhanced receptor interactions |

| Piperidine-3-carboxamide | Carboxamide group at 3-position | Moderate biological activity |

| This compound HCl | Unique methyl and carboxamide groups | Significant antimicrobial and neuropharmacological effects |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Neuropharmacological Applications : Research has shown that this compound can modulate neurotransmitter systems, indicating its potential utility in treating anxiety and depression. For instance, compounds structurally similar to this compound have been effective in enhancing serotonin levels in animal models.

- Cancer Research : The compound's interaction with M3R may also implicate it in cancer biology, where modulation of receptor activity could influence tumor growth dynamics. Further investigation into its role in cancer treatment is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.